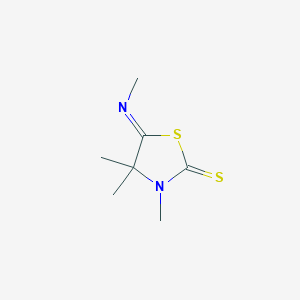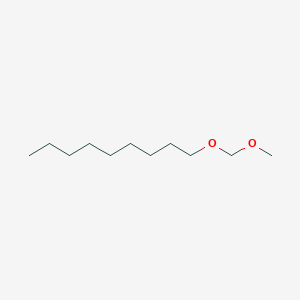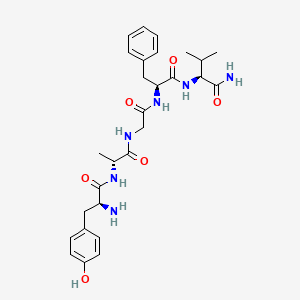
(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione typically involves the reaction of appropriate thioamides with methylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and catalyst presence are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution could result in various substituted thiazolidines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as enzyme inhibitors or drug candidates.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
- 2-Thiazolidinethione
- 3,4-Dimethyl-5-(methylimino)-1,3-thiazolidine-2-thione
- 5-Methyl-1,3-thiazolidine-2-thione
Uniqueness
(5Z)-3,4,4-Trimethyl-5-(methylimino)-1,3-thiazolidine-2-thione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Propiedades
| 80102-30-3 | |
Fórmula molecular |
C7H12N2S2 |
Peso molecular |
188.3 g/mol |
Nombre IUPAC |
3,4,4-trimethyl-5-methylimino-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C7H12N2S2/c1-7(2)5(8-3)11-6(10)9(7)4/h1-4H3 |
Clave InChI |
VHUKSMGKORQZCD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=NC)SC(=S)N1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)


![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)

